[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Description
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic organic compound characterized by a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and an aminomethyl group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₉H₉ClFN₃O, and it has a molecular weight of 229.64 g/mol .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQJHAHZTVLZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxadiazole ring. The final step involves the conversion of the intermediate to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited percent growth inhibition (PGI) values exceeding 80% against glioblastoma and ovarian cancer cell lines .
Case Study:
In vitro assays demonstrated that [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride induced apoptosis in cancer cells by damaging DNA and disrupting cellular functions. This apoptotic effect was confirmed through colony formation assays and TUNEL assays .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives possess broad-spectrum activity against bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .
Case Study:
A study on synthesized oxadiazole compounds revealed effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The antibacterial activity was assessed using standard disk diffusion methods .
Anti-Diabetic Effects
Emerging evidence suggests that this compound may have anti-diabetic properties. In vivo studies using genetically modified models indicated that certain oxadiazole derivatives significantly lowered glucose levels and improved insulin sensitivity .
Case Study:
In experiments with Drosophila melanogaster, the compound demonstrated a marked reduction in glucose levels compared to controls, suggesting potential for further development as an anti-diabetic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
Summary of Applications
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituent positions, heterocyclic cores, or additional functional groups. Key comparisons are summarized below:
Key Observations
The 5-methyl-oxadiazole derivatives (e.g., CAS 2253641-22-2) show increased molecular weight and lipophilicity, which could enhance membrane permeability .
Heterocycle Core Modifications :
- Replacing the 1,2,4-oxadiazole with isoxazole () reduces nitrogen content, altering hydrogen-bonding capacity and solubility profiles .
Bioactivity Insights :
- The nitrofuryl-containing analog () demonstrates antimicrobial activity, suggesting that electron-withdrawing groups (e.g., nitro) on the oxadiazole ring may enhance such properties .
Biological Activity
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of an oxadiazole ring substituted with a 4-fluorophenyl group and a methanamine moiety. This configuration is crucial for its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that oxadiazole derivatives can inhibit p38 MAPK, a critical kinase involved in inflammatory responses and cancer progression .
- Anticancer Activity : Research demonstrates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine have been reported to have IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Biological Activity Data
The following table summarizes the biological activities and potency of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine | MCF-7 | 0.65 | Apoptosis induction via p53 |
| 3-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)quinolin | A549 | 2.41 | Antiproliferative effect |
| 1,2,4-Oxadiazole derivatives | Various | 0.12–2.78 | Enzyme inhibition |
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer properties of various oxadiazole derivatives against MCF-7 cells. The results indicated that these compounds could significantly induce apoptosis through activation of caspase pathways and increased expression of p53 .
- Kinase Inhibition : Another research project focused on synthesizing triaryl oxadiazoles as inhibitors of p38 MAPK. The synthesized compounds demonstrated potent inhibitory effects with IC50 values comparable to established inhibitors .
- Antibacterial Activity : Compounds derived from oxadiazoles have also been assessed for antibacterial properties, showing effectiveness against Staphylococcus aureus. This highlights their potential as therapeutic agents beyond oncology .
Q & A
Q. What are the established synthetic routes for [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF). Optimize stoichiometry (e.g., 1.05 equivalents of amine hydrochloride) and reaction time (15-minute activation phase) to improve yield. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass ~195.0018 for related fluorophenyl oxadiazoles, as per exact mass databases). For structural elucidation, prioritize 1H NMR signals at δ 8.1–8.3 ppm (fluorophenyl protons) and δ 4.2–4.5 ppm (oxadiazole-linked methylene). 13C NMR should show peaks near 165 ppm (C=N of oxadiazole) and 115–125 ppm (aromatic carbons) .
Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?
Methodological Answer: Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use nitrile gloves, goggles, and fume hoods during handling. Store at 2°C in airtight containers with desiccant to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Methodological Answer: Employ SHELXL for refinement, particularly for handling disordered regions or twinning. Use high-resolution data (≤1.0 Å) and apply restraints for flexible moieties like the fluorophenyl group. Validate with R-factor convergence (target R1 < 5%) and cross-check using the Hirshfeld surface analysis .
Q. What experimental strategies effectively analyze the compound's metabolic stability in hepatic microsomal assays?
Methodological Answer: Incubate the compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor parent compound depletion over 60 minutes using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Quantify via extracted ion chromatograms (EICs) with a mass tolerance of ±5 ppm for m/z 195.0018 .
Q. How should conflicting solubility data from different solvent systems be methodologically reconciled?
Methodological Answer: Standardize measurements using the shake-flask method with HPLC quantification. Control variables like temperature (25 ± 0.5°C) and ionic strength (0.15 M PBS). Compare results with structurally similar oxadiazoles (e.g., logP ~1.8) to identify outliers due to solvent polarity or hydrogen bonding .
Q. Which computational approaches predict the compound's interaction with serotonin receptors, given structural analogs like Sarizotan?
Methodological Answer: Perform homology modeling of the 5-HT1A receptor using MOE software, then dock the compound’s 3D structure (derived from X-ray data) with AutoDock Vina. Validate predictions via radioligand binding assays (e.g., [3H]-8-OH-DPAT displacement) and correlate docking scores (ΔG < −8 kcal/mol) with IC50 values .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported biological activity across studies?
Methodological Answer: Re-evaluate assays under standardized conditions (e.g., cell line, passage number, and incubation time). For receptor affinity studies, use saturation binding with [3H]-ligands to calculate Kd values. Cross-validate using orthogonal methods like functional cAMP assays for G-protein-coupled receptors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
